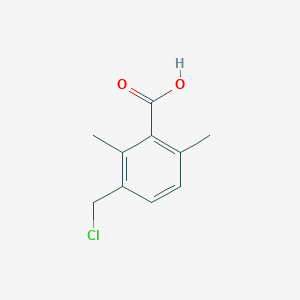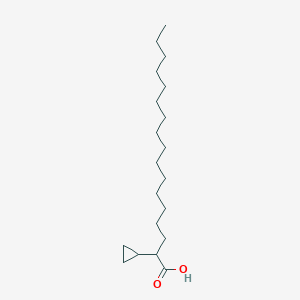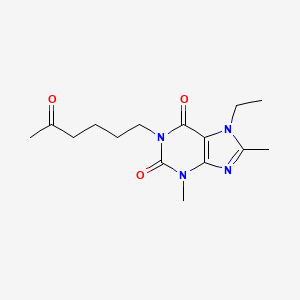
7-Ethyl-3,8-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethyl-3,8-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by its unique structure, which includes an ethyl group, two methyl groups, and a 5-oxohexyl side chain attached to the purine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-3,8-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The final product is purified using column chromatography or recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency of the final product.
化学反応の分析
Types of Reactions
7-Ethyl-3,8-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
7-Ethyl-3,8-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 7-Ethyl-3,8-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
- 7-Ethyl-3,8-dimethyl-1,6-dihydroazulene
- 8,8-Dimethyl-9-methylene-1,5-cycloundecadiene
Uniqueness
Compared to similar compounds, 7-Ethyl-3,8-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione stands out due to its specific structural features, such as the 5-oxohexyl side chain and the purine core
特性
CAS番号 |
149918-26-3 |
|---|---|
分子式 |
C15H22N4O3 |
分子量 |
306.36 g/mol |
IUPAC名 |
7-ethyl-3,8-dimethyl-1-(5-oxohexyl)purine-2,6-dione |
InChI |
InChI=1S/C15H22N4O3/c1-5-18-11(3)16-13-12(18)14(21)19(15(22)17(13)4)9-7-6-8-10(2)20/h5-9H2,1-4H3 |
InChIキー |
OBBZJOFMQVCOPJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
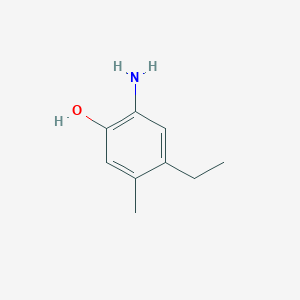
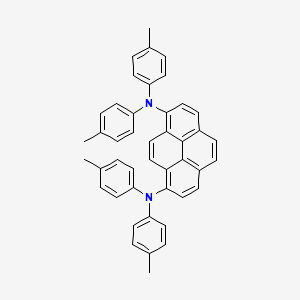
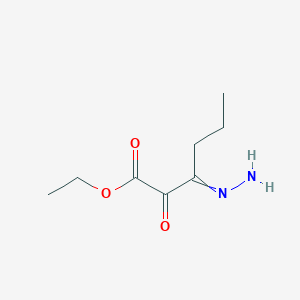
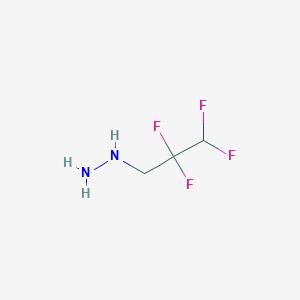
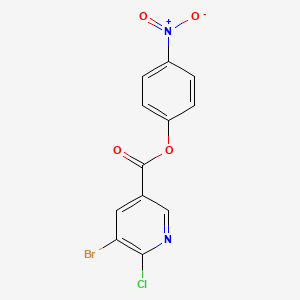
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
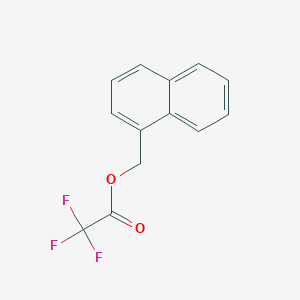
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
![{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B12550687.png)
